molecular formula C14H13BrN2O B1372691 N-[(4-aminophenyl)methyl]-4-bromobenzamide CAS No. 1175834-19-1

N-[(4-aminophenyl)methyl]-4-bromobenzamide

Cat. No. B1372691
CAS RN: 1175834-19-1
M. Wt: 305.17 g/mol
InChI Key: SNMJPZWMBURWQL-UHFFFAOYSA-N
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Description

“N-[(4-aminophenyl)methyl]-4-bromobenzamide” is an organic compound with a molecular weight of 305.17 . It is commonly used in scientific research.


Synthesis Analysis

While specific synthesis methods for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” were not found, a general method for the synthesis of aniline-based compounds involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .


Molecular Structure Analysis

The InChI code for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” is 1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18) .

It is stored at room temperature .

Scientific Research Applications

Crystal Structure Analysis

N-[(4-aminophenyl)methyl]-4-bromobenzamide and similar compounds have been analyzed for their crystal structures using X-ray diffraction techniques. These analyses help in understanding the crystalline forms and molecular conformations of such compounds (Yasuoka, Kasai, & Kakudo, 1969).

Synthesis and Polymerization

Research has focused on synthesizing derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide for use in polymerization reactions. These compounds have been used to create various polyimides, demonstrating the compound's versatility in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidant Properties

Studies have investigated the antioxidant activity of amino-substituted benzamide derivatives, including those similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide. Understanding the electrochemical oxidation mechanisms of these compounds contributes to knowledge about their free radical scavenging activities, which is important for their potential use as antioxidants (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Radiosynthesis for Medical Imaging

Certain derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide have been explored for their potential in medical imaging, particularly in the synthesis of radioiodinated ligands. These compounds have shown promise in targeting specific receptors in the brain, which could be useful in gamma-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Antiviral Activity

Research into N-phenylbenzamide derivatives, similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide, has shown that these compounds can have significant antiviral activities. They have been found to be effective against certain strains of viruses at low micromolar concentrations, making them potential candidates for antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Drug Development and Synthesis

The compound and its derivatives have been synthesized and evaluated for various pharmacological activities. This includes their potential use in developing new therapeutic drugs for different medical conditions (Lingyan, Dongsheng, Zongzhou, Cheng, & Yingtang, 2011).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(4-aminophenyl)methyl]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMJPZWMBURWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-aminophenyl)methyl]-4-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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